

Pegcetacoplan Acetate vs. C5 Inhibitors: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This guide provides a detailed comparison of the efficacy of **pegcetacoplan acetate**, a C3 complement inhibitor, with C5 inhibitors for the treatment of Paroxysmal Nocturnal Hemoglobinuria (PNH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanisms of action.

Introduction

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular and extravascular hemolysis. For years, the standard of care has been C5 inhibitors, such as eculizumab and ravulizumab, which target the terminal complement pathway.[1][2] However, a significant portion of patients on C5 inhibitors experience persistent anemia and remain transfusion-dependent due to ongoing C3-mediated extravascular hemolysis.[3] **Pegcetacoplan acetate**, a targeted C3 inhibitor, has emerged as a novel therapeutic option that addresses both intravascular and extravascular hemolysis by acting upstream in the complement cascade.[4][5] This guide presents a comparative analysis of the efficacy of pegcetacoplan with C5 inhibitors based on key clinical trial data.

Mechanism of Action: C3 vs. C5 Inhibition



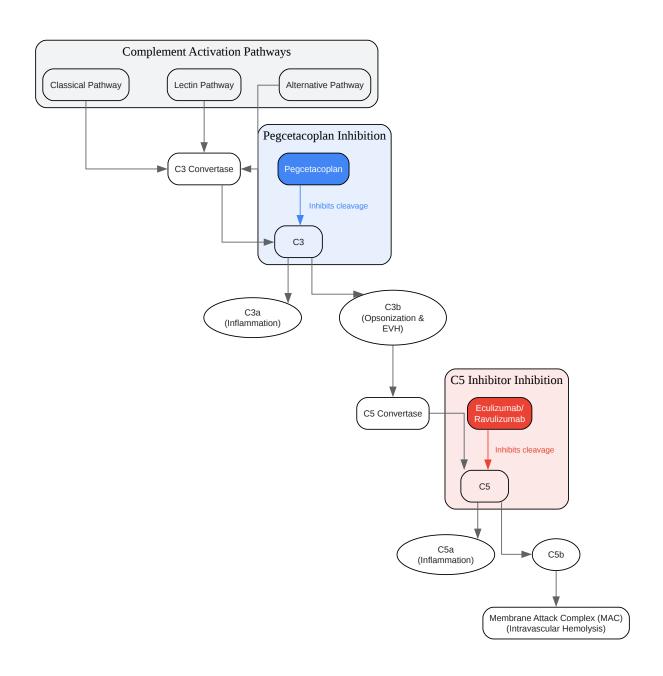




The complement system is a crucial component of the innate immune system. Its activation cascade can be initiated through three main pathways: classical, lectin, and alternative, all ofwhich converge at the cleavage of complement component C3.[6]

- Pegcetacoplan Acetate (C3 Inhibition): Pegcetacoplan is a synthetic cyclic peptide conjugated to a polyethylene glycol (PEG) polymer that binds to C3 and its activation fragment C3b.[7][8] By inhibiting C3, pegcetacoplan effectively blocks all three complement pathways, preventing the generation of downstream effectors, including the opsonin C3b and the anaphylatoxin C3a. This upstream inhibition controls both C3b-mediated extravascular hemolysis and the formation of the membrane attack complex (MAC), which is responsible for intravascular hemolysis.[3][5]
- C5 Inhibitors (Eculizumab, Ravulizumab): Eculizumab and its long-acting successor, ravulizumab, are monoclonal antibodies that specifically bind to the terminal complement protein C5.[1][2][9] This binding prevents the cleavage of C5 into C5a and C5b, thereby inhibiting the formation of the MAC (C5b-9) and subsequent intravascular hemolysis.[6][10] However, C5 inhibition does not affect the upstream activation of C3, allowing for the continued opsonization of PNH red blood cells with C3b and subsequent extravascular hemolysis by phagocytes in the liver and spleen.





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Figure 1. Mechanism of Action of Pegcetacoplan vs. C5 Inhibitors.



Quantitative Data Presentation

The following tables summarize the key efficacy data from head-to-head and indirect comparison studies of pegcetacoplan versus C5 inhibitors in patients with PNH.

Table 1: Efficacy of Pegcetacoplan vs. Eculizumab in Patients with PNH Previously Treated with Eculizumab (PEGASUS Trial)[11][12]

Endpoint (at Week 16)	Pegcetacoplan (n=41)	Eculizumab (n=39)	Adjusted Difference [95% CI]
Change in Hemoglobin (g/dL)	2.4	-1.5	3.84 [2.33, 5.34]
Transfusion Avoidance	85%	15%	71.4% [53.5%, 89.3%]
LDH Normalization	34%	0%	64.0% [41.8%, 86.1%]
FACIT-Fatigue Score Change	9.2	-2.7	12.2 [7.3, 17.1]

Table 2: Efficacy of Pegcetacoplan vs. Ravulizumab in Patients with PNH Previously Treated with Eculizumab (Matching-Adjusted Indirect Comparison)[11][13]

Endpoint	Pegcetacoplan	Ravulizumab	Adjusted Difference [95% CI]
Transfusion Avoidance	-	-	+71.4% [53.5%, 89.3%]
Hemoglobin Level Stabilization	-	-	+75.5% [56.4%, 94.6%]
LDH Level Normalization	-	-	+64.0% [41.8%, 86.1%]
Change in FACIT- Fatigue Score	-	-	+8.2 points [3.8, 12.6]



Table 3: Efficacy of Pegcetacoplan vs. Supportive Care in Complement Inhibitor-Naïve Patients with PNH (PRINCE Trial)[14][15][16]

Endpoint (at Week 26)	Pegcetacoplan (n=35)	Supportive Care (n=18)	Difference [95% CI]
Hemoglobin Stabilization	85.7%	0%	73.1% [57.2, 89.0]
Change in LDH (U/L)	-1870.5	-400.1	-1470.4 [-2113.4, -827.3]
Transfusion Avoidance	91.4%	5.6%	85.9% [69.9, 100.0]

Experimental Protocols

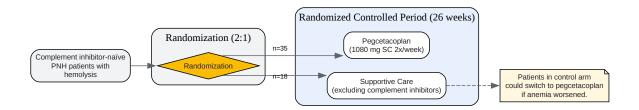
Detailed methodologies for the key clinical trials cited are provided below.

PEGASUS Study (NCT03500549) Figure 2. PEGASUS Study Workflow.

The PEGASUS study was a Phase 3, randomized, open-label, active-comparator controlled trial.[12] Eighty adult patients with PNH who had a hemoglobin level <10.5 g/dL despite stable eculizumab therapy for at least 3 months were enrolled.[17] The study consisted of a 4-week run-in period where patients received pegcetacoplan 1080 mg subcutaneously twice weekly in addition to their current eculizumab regimen.[4] Following the run-in, patients were randomized 1:1 to receive either pegcetacoplan monotherapy or to continue their eculizumab regimen for a 16-week randomized controlled period.[12] The primary endpoint was the change in hemoglobin from baseline to week 16.[17] After 16 weeks, all patients could enter a 32-week open-label period and receive pegcetacoplan.[12]

PRINCE Study (NCT04085601)





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Figure 3. PRINCE Study Workflow.

The PRINCE study was a Phase 3, randomized, multicenter, open-label, controlled trial in complement inhibitor-naïve adult PNH patients.[6][9] Fifty-three patients with evidence of hemolysis were randomized in a 2:1 ratio to receive either pegcetacoplan 1080 mg subcutaneously twice weekly or supportive care (excluding complement inhibitors) for a 26-week randomized controlled period.[15] Patients in the supportive care arm were permitted to switch to pegcetacoplan if their anemia worsened.[4] The co-primary endpoints were hemoglobin stabilization and the change from baseline in lactate dehydrogenase (LDH) levels at week 26.[15]

ALXN1210-PNH-301 & 302 Studies (Ravulizumab vs. Eculizumab)

The ALXN1210-PNH-301 study was a Phase 3, open-label, non-inferiority trial in 246 complement inhibitor-naïve adult PNH patients randomized 1:1 to receive either ravulizumab or eculizumab for 183 days.[11][18] The co-primary endpoints were the proportion of patients remaining transfusion-free and LDH normalization.[11]

The ALXN1210-PNH-302 study was a Phase 3, open-label, multicenter study in 195 adult PNH patients who were clinically stable on eculizumab for at least 6 months.[2][14] Patients were randomized 1:1 to either switch to ravulizumab or continue eculizumab for 183 days.[14] The primary efficacy endpoint was the percentage change in LDH from baseline.[14]



Conclusion

The available data from clinical trials demonstrate that pegcetacoplan, a C3 inhibitor, offers a significant clinical benefit over C5 inhibitors for patients with PNH. By targeting the complement cascade upstream, pegcetacoplan effectively controls both intravascular and extravascular hemolysis, leading to superior improvements in hemoglobin levels, transfusion avoidance, and quality of life. For patients who remain anemic despite treatment with C5 inhibitors, pegcetacoplan has been shown to be a highly effective therapeutic alternative. Furthermore, in complement inhibitor-naïve patients, pegcetacoplan demonstrated robust efficacy compared to supportive care. These findings suggest that proximal complement inhibition with pegcetacoplan represents a major advancement in the management of PNH.

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- To cite this document: BenchChem. [Pegcetacoplan Acetate vs. C5 Inhibitors: A Comparative Efficacy Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602470#comparing-pegcetacoplan-acetate-efficacy-with-c5-inhibitors]

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